2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid

Description

Introduction to 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid

Historical Context and Development

The development of this compound emerged from broader research into pyrrole-containing benzoic acid derivatives that began gaining prominence in the early 2000s. The historical foundation for such compounds can be traced to the discovery of Paal-Knorr synthesis methodology, initially reported independently by German chemists Carl Paal and Ludwig Knorr in 1884 as a method for the preparation of furans, which was later adapted for pyrroles and thiophenes. This synthetic approach provided the fundamental methodology that would eventually enable the construction of complex pyrrole-containing aromatic systems.

The specific interest in 2,5-dimethylpyrrole derivatives containing benzoic acid moieties developed through systematic medicinal chemistry efforts aimed at identifying novel therapeutic targets. Research conducted at the University of Parma led to significant discoveries regarding the biological activity of 2,5-dimethylpyrrolyl benzoic acid derivatives, particularly their ability to act as antagonists of Eph receptors. High throughput screening efforts identified two 2,5-dimethylpyrrolyl benzoic acid derivatives that demonstrated specificity for EphA4 and EphA2 receptors among the large family of Eph receptors.

The development trajectory of these compounds has been marked by both promising discoveries and significant challenges. Research has revealed that compounds in the 2,5-dimethyl-pyrrol-1-yl-benzoic acid class undergo spontaneous chemical transformations when exposed to air and light, forming reactive polymers with molecular weights around 40 kilodaltons. These findings have necessitated careful consideration of stability issues in both synthetic and biological applications, influencing subsequent research directions and compound design strategies.

Chemical Classification and Nomenclature

International Union of Pure and Applied Chemistry Naming Conventions

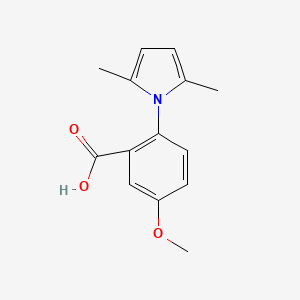

According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is systematically named as 2-(2,5-dimethylpyrrol-1-yl)-5-methoxybenzoic acid. This naming convention follows the established protocol for substituted benzoic acids where the carboxylic acid functionality serves as the primary functional group, with substituents numbered according to their positions relative to the carboxyl carbon. The pyrrole substituent at position 2 of the benzoic acid ring is designated as 2,5-dimethylpyrrol-1-yl, indicating the specific substitution pattern on the five-membered heterocyclic ring. The methoxy group at position 5 of the benzoic acid ring completes the systematic nomenclature framework.

The structural complexity of this compound requires careful attention to stereochemical considerations and positional isomerism. The International Union of Pure and Applied Chemistry naming system ensures unambiguous identification by specifying the exact connectivity pattern between the pyrrole ring, benzoic acid backbone, and methoxy substituent. This systematic approach facilitates accurate communication within the scientific community and enables precise database searches and literature reviews.

Common Synonyms and Identifiers

The compound is known by several alternative names and identifiers that reflect different aspects of its chemical structure. Common synonyms include 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxybenzoic acid, which emphasizes the hydrogen atom position on the pyrrole nitrogen. Additional variations in nomenclature may include 5-methoxy-2-(2,5-dimethylpyrrol-1-yl)benzoic acid, reflecting different conventions for ordering substituent names.

Chemical database systems employ various standardized representations for this compound. The Simplified Molecular Input Line Entry System notation is CC1=CC=C(N1C2=C(C=C(C=C2)OC)C(=O)O)C, which provides a linear string representation of the molecular structure. The International Chemical Identifier string offers another standardized format: InChI=1S/C14H15NO3/c1-9-4-5-10(2)15(9)13-7-6-11(18-3)8-12(13)14(16)17/h4-8H,1-3H3,(H,16,17).

Registration Numbers and Database Entries

The compound is registered under Chemical Abstracts Service number 872134-70-8, which serves as the primary identifier for chemical database searches and regulatory purposes. This unique identifier facilitates tracking of the compound across various scientific databases and commercial suppliers. The Chemical Abstracts Service registry number ensures unambiguous identification even when different naming conventions or synonyms are employed in the literature.

Table 1: Key Database Identifiers for this compound

| Database System | Identifier | Reference |

|---|---|---|

| Chemical Abstracts Service | 872134-70-8 | |

| Molecular Formula | C14H15NO3 | |

| Molecular Weight | 245.27 g/mol | |

| International Chemical Identifier Key | VYLODQQNEVVFJU-UHFFFAOYSA-N |

PubChem, maintained by the National Center for Biotechnology Information, serves as a comprehensive repository for chemical information including structure, properties, and biological activities. While the specific compound may not have a dedicated PubChem Compound Identifier, related structures such as 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid are catalogued with Compound Identifier 55229559. This systematic cataloguing approach enables researchers to access comprehensive chemical information and identify structurally related compounds for comparative studies.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its role as a representative member of the substituted pyrrole-benzoic acid class, which demonstrates the versatility of the Paal-Knorr synthesis in constructing complex heterocyclic systems. The compound exemplifies the successful integration of multiple functional groups within a single molecular framework, showcasing how methoxy substitution can modulate the electronic properties of pyrrole-containing aromatic systems. This structural complexity provides valuable insights into structure-activity relationships and serves as a platform for developing synthetic methodologies applicable to related compounds.

In medicinal chemistry, the compound's significance is primarily linked to its potential as an Eph receptor antagonist, a therapeutic target of considerable interest for treating various pathological conditions. Eph receptors represent the largest family of receptor tyrosine kinases, and their dysregulation is associated with cancer progression, neurological disorders, and other diseases. The identification of 2,5-dimethylpyrrolyl benzoic acid derivatives as selective EphA4 and EphA2 antagonists has opened new avenues for drug development, particularly given the challenges associated with targeting this receptor family selectively.

Table 2: Research Applications of this compound Derivatives

The compound also holds significance as a chemical probe for understanding the molecular mechanisms underlying Eph receptor signaling pathways. Research has demonstrated that derivatives in this chemical class can inhibit ephrin-dependent phosphorylation of EphA4 and EphA2 in cellular systems, providing valuable tools for dissecting the complex signaling networks involving these receptors. This capability positions the compound as an important research tool for both basic science investigations and translational research efforts aimed at developing new therapeutic interventions.

Furthermore, the structural features of this compound make it an attractive scaffold for chemical modification and optimization studies. The presence of both electron-donating methoxy and electron-rich pyrrole substituents provides multiple sites for structural diversification, enabling medicinal chemists to explore structure-activity relationships systematically. This versatility has implications for developing improved analogs with enhanced potency, selectivity, or pharmacological properties, contributing to the broader goals of rational drug design and development.

Propriétés

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-9-4-5-10(2)15(9)13-7-6-11(18-3)8-12(13)14(16)17/h4-8H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLODQQNEVVFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)OC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using methyl iodide in the presence of a strong base like sodium hydride.

Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

Coupling with Benzoic Acid: The final step involves coupling the substituted pyrrole with a benzoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Structure

The compound features a pyrrole ring substituted with two methyl groups and a methoxy group attached to a benzoic acid moiety. This unique structure contributes to its reactivity and biological activity.

Medicinal Chemistry

2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid has been investigated for its pharmacological properties:

- Anti-inflammatory and Anticancer Properties : The compound acts as an antagonist of Eph receptors, which play a role in various cancers and inflammatory processes .

- Inhibition of Enzymes : Studies have shown its potential in inhibiting dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are crucial targets in antibacterial therapy .

Biological Studies

The compound serves as a valuable probe in biochemical assays:

- Cell Culture Studies : It has been found to enhance monoclonal antibody production in Chinese hamster ovary (CHO) cells by suppressing growth while increasing glucose uptake and ATP levels .

- Ephrin Interaction Studies : Initial research indicated that it could block ephrin A5 binding to EphA2 receptors, although subsequent studies revealed inconsistencies in potency .

Material Science

Research is ongoing into the use of this compound in organic electronics:

- Organic Light-Emitting Diodes (OLEDs) : Its electronic properties could make it suitable for applications in OLED technology .

Antibacterial Activity

Recent investigations into derivatives of this compound have demonstrated significant antibacterial properties against various pathogens. These studies utilized molecular docking to elucidate binding interactions with target enzymes, showcasing the compound's therapeutic potential .

Structure-Activity Relationship

A detailed structure-activity relationship study revealed that modifications to the pyrrole component can significantly influence biological activity. For instance, derivatives lacking certain functional groups showed reduced efficacy against DHFR .

Mécanisme D'action

The mechanism of action of 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares "2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid" with two closely related compounds from the evidence:

Substituent Effects on Acidity and Solubility

- Target Compound : The methoxy (-OCH₃) group at the 5-position of the benzoic acid is an electron-donating group (EDG), which may reduce the acidity of the carboxylic acid moiety compared to electron-withdrawing substituents. Predicted pKa values for similar benzoic acid derivatives range from 2.36–4.2 , depending on substituent effects .

- Analog 1 : 2-Chloro-5-(2,5-dimethylpyrrol-1-yl)benzoic acid () replaces the methoxy group with a chlorine atom. Chlorine, being electron-withdrawing, increases acidity (lower pKa). For example, a related compound with a chlorine substituent exhibits a pKa of 2.36 , significantly lower than unsubstituted benzoic acid (pKa ~4.2).

- Analog 2 : 2-Chloro-5-(3-formyl-2,5-dimethyl-pyrrol-1-yl)benzoic acid () introduces a formyl group (-CHO) on the pyrrole ring. This polar group enhances solubility in polar solvents but may reduce lipid solubility compared to the target compound’s methoxy group.

Physical Properties

The target compound’s methoxy group likely reduces density and boiling point compared to Analog 2, which has a heavier formyl substituent. The absence of chlorine in the target compound may also improve thermal stability relative to Analog 1 and 2, as halogenated aromatic compounds often exhibit lower decomposition temperatures .

Activité Biologique

2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid (CAS No: 872134-70-8) is an organic compound notable for its diverse biological activities. This compound features a pyrrole ring and a methoxy-substituted benzoic acid moiety, which contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its interactions with enzymes, cellular effects, and potential therapeutic applications.

The compound has been identified as an antagonist of Eph receptors, specifically inhibiting the binding of ephrin-A1 and -B1 to EphAs and EphBs receptors. This mechanism is crucial in various biological processes, including cell signaling and development.

Key Biochemical Properties:

- Enzyme Interaction: Acts as a competitive and reversible antagonist of Eph receptors.

- Cellular Effects: Increases glucose uptake and ATP levels in Chinese hamster ovary cell cultures during monoclonal antibody production.

- Molecular Mechanism: Influences gene expression and enzyme activity through binding interactions with biomolecules.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Cell Growth Inhibition: The compound suppresses cell growth in various cell lines, indicating potential anticancer properties.

- Eph Receptor Inhibition: It has shown varying inhibitory potency against Eph-ephrin interactions, with IC50 values reported between 14 μM to >2000 μM depending on assay conditions .

Case Studies

Recent studies have highlighted the compound's role in specific biological contexts:

- Ephrin A5 Interaction: Initial studies reported an IC50 of 65 μM for the inhibition of ephrin A5 binding to EPHA2. However, subsequent investigations revealed discrepancies due to assay conditions, with a later report indicating an IC50 of 14 μM in endothelial cells .

- Polymer Formation: Chemical modifications upon exposure to air lead to the formation of polymers that exhibit enhanced biological activity, suggesting that the biological effects may be attributed to these derivatives rather than the parent compound alone .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds.

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid | Lacks methoxy group | Reduced solubility and reactivity |

| 2-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-benzoic acid | Methoxy group at different position | Altered electronic properties |

| 2-(2,5-Dimethyl-pyrrol-1-yl)-5-hydroxy-benzoic acid | Hydroxyl group can form hydrogen bonds | Potentially different interactions with targets |

Applications in Medicinal Chemistry

The compound is being investigated for its potential applications in drug design:

Q & A

Q. What methodologies enable retrosynthetic analysis of structurally related analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.